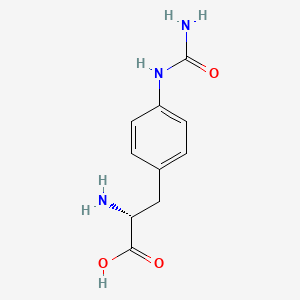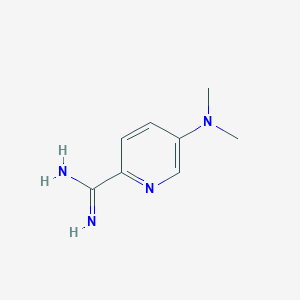
5-(Dimethylamino)pyridine-2-carboximidamide
Übersicht
Beschreibung
5-(Dimethylamino)pyridine-2-carboximidamide is a chemical compound with the molecular formula C8H12N4 . It is used in various chemical reactions and has been noted in scientific literature .
Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)pyridine-2-carboximidamide is based on a pyridine scaffold, which is a basic aromatic ring structure containing one nitrogen atom . The dimethylamino group and the carboximidamide group are attached to the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Dimethylamino)pyridine-2-carboximidamide are not detailed in the available literature, pyridine compounds are known to participate in a variety of chemical reactions due to their basicity and the presence of a nitrogen atom in the aromatic ring .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
5-(Dimethylamino)pyridine-2-carboximidamide: is a derivative of pyrimidine, which is a core structure in many anticancer agents. The compound’s ability to interfere with DNA replication makes it a candidate for developing new anticancer drugs. It can be used to synthesize molecules with improved drug-likeness and ADME-Tox properties .
Antimicrobial and Antifungal Activities
The structural versatility of pyrimidine derivatives, including 5-(Dimethylamino)pyridine-2-carboximidamide , allows for the development of compounds with potent antimicrobial and antifungal activities. This is crucial in the fight against drug-resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
Pyrimidine derivatives are known to exhibit cardiovascular benefits5-(Dimethylamino)pyridine-2-carboximidamide could be used to synthesize compounds that act as cardiovascular agents, potentially aiding in the treatment of hypertension and other heart-related conditions .
Anti-Inflammatory and Analgesic Properties
The compound’s framework is conducive to the synthesis of agents with anti-inflammatory and analgesic properties. This makes it valuable in the creation of new pain management medications .
Antidiabetic Potential
Research indicates that pyrimidine derivatives can be effective in treating diabetes5-(Dimethylamino)pyridine-2-carboximidamide may serve as a precursor in the synthesis of DPP-IV inhibitors, which are a class of antidiabetic drugs .
Neuroprotective Effects
The compound can be used to develop neuroprotective drugs, which could play a role in treating neurodegenerative diseases. It may help in synthesizing molecules that protect retinal ganglion cells, offering potential benefits in ocular health .
Zukünftige Richtungen
Pyridine compounds, including 5-(Dimethylamino)pyridine-2-carboximidamide, are of interest in current research due to their potential therapeutic properties, such as antimicrobial and antiviral activities . They are also being studied for their potential use in the synthesis of new pharmacologically-active compounds .
Eigenschaften
IUPAC Name |
5-(dimethylamino)pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12(2)6-3-4-7(8(9)10)11-5-6/h3-5H,1-2H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCMVOAADFKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






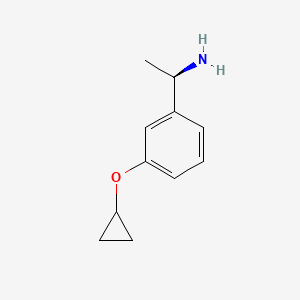
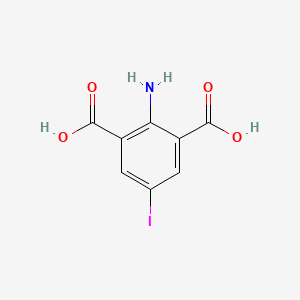
![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

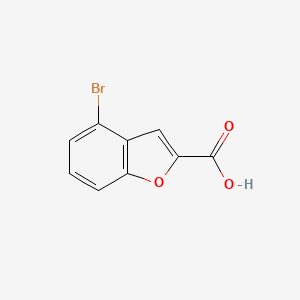
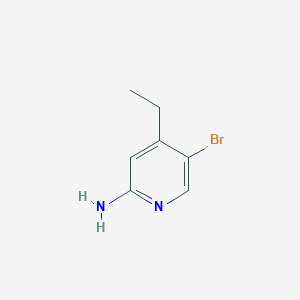
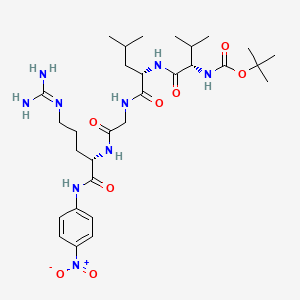

![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
